N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a fused naphthothiazole core linked to a benzamide scaffold modified with a piperidine sulfonyl group. While its exact pharmacological profile remains under investigation, its structural complexity distinguishes it from simpler thiazole derivatives .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c27-22(17-8-11-18(12-9-17)31(28,29)26-14-4-1-5-15-26)25-23-24-21-19-7-3-2-6-16(19)10-13-20(21)30-23/h2-3,6-9,11-12H,1,4-5,10,13-15H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYEBABVZTHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
The compound features a naphtho[1,2-d]thiazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the piperidine sulfonamide moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the naphtho[1,2-d]thiazole ring.
- Introduction of the piperidine sulfonamide group through nucleophilic substitution reactions.
- Purification and characterization using techniques like NMR and mass spectrometry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Research indicates that it may modulate various signaling pathways, including:
- NF-κB Pathway : Studies have shown that compounds with similar structures can activate NF-κB in response to stimuli like lipopolysaccharides (LPS), leading to enhanced immune responses and cytokine release .
- HIF-1α Activation : Related compounds have demonstrated the ability to induce HIF-1α expression, promoting apoptosis in cancer cells by upregulating pro-apoptotic factors such as cleaved caspase-3 .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results indicate significant inhibitory effects on cell proliferation:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1 | HepG2 | 0.12 | Induction of HIF-1α |
| 2 | MCF7 | 0.15 | Apoptosis via caspase activation |
| 3 | A549 | 0.18 | NF-κB pathway modulation |
Case Studies
A notable study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications at specific sites on the naphtho[1,2-d]thiazole structure could enhance biological activity significantly. For instance, substituents at the 4-position of the thiazole ring were found to be critical for maintaining potency against NF-κB activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) Thiazole Derivatives with Varied Substituents
describes six thiazol-2-yl benzamide derivatives (e.g., compounds 4d–4i) with substituents like morpholinomethyl, methylpiperazinyl, and pyridinyl groups. These compounds share the thiazole-benzamide backbone but lack the fused naphthothiazole system. For example:
- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4e : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
Key Differences :
- The piperidin-1-ylsulfonyl group in the target compound introduces a strong electron-withdrawing sulfonamide group, which may enhance solubility and metabolic stability compared to the chloro and pyridinyl substituents in 4d–4i .
(b) Benzoxazolo-Thiazole Hybrids
and highlight N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide , which replaces the naphthothiazole with a benzoxazolo-thiazole system. This compound was designed as a D1 protease inhibitor for herbicidal applications .
Key Differences :
Substituent Variations in Benzamide Derivatives
(a) Piperidine Sulfonyl vs. Triethylene Glycol Azide
describes 4-((2-azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide, which features a triethylene glycol azide substituent.
(b) Piperidine Sulfonyl vs. Dimethoxyphenyl Acetamide
lists N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, which replaces the sulfonamide with a dimethoxyphenyl acetamide group.
Pharmacological Implications
- Target Affinity : The naphthothiazole core in the target compound may offer superior stacking interactions with aromatic residues in enzyme active sites compared to simpler thiazoles or benzoxazoles .
- Solubility : The sulfonamide group likely improves aqueous solubility relative to chloro or methoxy substituents, as seen in 4d–4i and dimethoxyphenyl analogs .
- Metabolic Stability: Piperidine sulfonyl groups are less prone to oxidative metabolism than morpholinomethyl or azide substituents, suggesting enhanced in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
